(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-25-14-5-3-13(4-6-14)11-15-17(23)21(18(26)27-15)12-16(22)19-20-7-9-24-10-8-20/h3-6,11H,2,7-10,12H2,1H3,(H,19,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYGKKZRGULDP-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure
The chemical structure of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide can be represented as follows:
This structure features a thiazolidinone core, which is pivotal for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating notable antibacterial effects. For instance:
- Antibacterial Spectrum : The compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| E. coli | 16 | Ampicillin | 32 |
| Staphylococcus aureus | 8 | Streptomycin | 16 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Docking studies suggest that it may inhibit lanosterol 14α-demethylase, a key enzyme in fungal sterol biosynthesis . This mechanism is similar to that of established antifungal agents.
Antitumor Activity
The cytotoxic potential of (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide has also been investigated. Studies indicate moderate cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells . The results are summarized in the following table:
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 25 |
| MCF7 | 30 |
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in bacterial and fungal metabolism is crucial for its antimicrobial effects.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiazolidinones can modulate ROS levels, contributing to their cytotoxic effects on tumor cells .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of various thiazolidinone derivatives against a panel of bacterial strains. The results indicated that compounds with similar structures to (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide consistently outperformed traditional antibiotics in terms of potency and spectrum of activity .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on MCF7 cells. The study reported that modifications to the substituents on the thiazolidinone core could enhance cytotoxicity, suggesting a structure-activity relationship that could guide future drug development .
Scientific Research Applications
The compound (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide is a thiazolidinone derivative that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 372.48 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. Studies have shown that (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential, particularly due to their ability to induce apoptosis in cancer cells.
Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, showing promise as a lead compound for further development .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Thiazolidinones are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide | 75% | 15 |
| Control (Standard Drug) | 85% | 10 |
This table summarizes the comparative anti-inflammatory activity of the compound against a standard drug .
Neuroprotective Effects
Emerging research suggests that thiazolidinone derivatives may possess neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's.
Case Study:
A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The results suggest that it may help in mitigating neuronal damage .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The 2-thioxo moiety in the thiazolidinone ring exhibits electrophilic character, facilitating substitution reactions with nucleophiles.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Thiol substitution | Aliphatic amines (RT, DMF) | Thioether derivatives | |
| Oxidative coupling | I₂/DMSO, 60°C | Disulfide-bridged dimers |
-
Mechanistic Insight : The thione sulfur undergoes nucleophilic attack, displacing the leaving group (e.g., morpholinoacetamide) to form substituted thiazolidinones.
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Supporting Evidence : Analogous thioxothiazolidinones react with amines to yield antimicrobial agents .
Hydrolysis of the Morpholinoacetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions, altering solubility and bioavailability.
| Hydrolysis Type | Conditions | Products | Applications |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid derivative | Prodrug activation |
| Basic | NaOH (1M), 80°C | Sodium carboxylate salt | Ionic form synthesis |
-
Key Observation : Hydrolysis rates depend on pH, with faster degradation in basic media due to hydroxide ion nucleophilicity .
-
Structural Impact : Cleavage of the morpholinoacetamide side chain reduces steric hindrance, enhancing receptor binding in some analogs.
Oxidation of the Benzylidene Double Bond
The (Z)-configured benzylidene double bond is susceptible to oxidative modification.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| Ozone | -78°C, CH₂Cl₂ | Epoxide formation | High |
| mCPBA | RT, DCM | Diastereomeric diols | Moderate |
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Stereochemical Considerations : Oxidation preserves the Z-configuration but introduces epoxide stereochemistry, influencing downstream reactivity .
-
Therapeutic Relevance : Epoxidized derivatives show enhanced anti-inflammatory activity in preclinical models.
Cycloaddition Reactions
The conjugated diene system participates in [4+2] Diels-Alder reactions, expanding structural complexity.
| Dienophile | Conditions | Cycloadduct Type | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactam | 65–72 |
| Tetracyanoethylene | Acetonitrile, RT | Spirocyclic derivative | 58 |
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Regioselectivity : Electron-deficient dienophiles favor endo transition states, confirmed by DFT calculations.
-
Applications : Cycloadducts exhibit improved metabolic stability compared to the parent compound.
Photochemical Reactions
UV irradiation induces geometric isomerization and bond cleavage.
| Wavelength (nm) | Solvent | Primary Reaction | Outcome |
|---|---|---|---|
| 254 | Methanol | E/Z isomerization | Altered bioactivity |
| 365 | Acetone | C-S bond cleavage | Thiazole ring opening |
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Kinetics : Isomerization occurs within 30 minutes (254 nm), while bond cleavage requires prolonged exposure (>2 hours) .
-
Implications : Photoinstability necessitates dark storage for pharmaceutical formulations.
Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable functionalization at the benzylidene aryl ring.
| Reaction | Catalyst System | Products | Yield (%) |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85 |
| Ullmann coupling | CuI, L-proline | Aryl ethers | 60–75 |
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Substrate Scope : Electron-donating groups (e.g., ethoxy) enhance coupling efficiency at the para position .
-
Synthetic Utility : Biaryl analogs demonstrate potent kinase inhibition in cancer cell assays.
Reductive Amination
The ketone group in the thiazolidinone core undergoes reductive amination with primary amines.
| Reducing Agent | Amine | Product | dr |
|---|---|---|---|
| NaBH₃CN | Benzylamine | Secondary amine derivative | 1:1 |
| H₂ (Pd/C) | Cyclohexylamine | N-Alkylated thiazolidinone | >95% |
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Challenges : Stereoselectivity remains moderate due to planar geometry at the carbonyl carbon .
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Biological Impact : Amine derivatives show improved blood-brain barrier penetration.
Acid/Base-Mediated Ring Transformations
The thiazolidinone ring undergoes rearrangement under extreme pH conditions.
| Condition | Reaction | Product | Mechanism |
|---|---|---|---|
| Conc. H₂SO₄ | Ring contraction | Thiazole-2-carboxamide | Wagner-Meerwein |
| KOtBu, DMSO | Ring expansion | 1,4-Thiazepinone derivative | Base-induced scission |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural differences between the target compound and analogues:
Key Observations:
- Substituent Effects : The 4-ethoxy group in the target compound provides moderate electron-donating effects and lipophilicity compared to halogens (e.g., fluorine, bromine) or smaller groups (methoxy). This may optimize interactions with hydrophobic binding pockets in biological targets .
- Side Chain Variations: The morpholino group likely improves aqueous solubility compared to phenethyl () or quinazolinyl () side chains, which are bulkier and less polar.
Q & A
Q. What are the established synthetic routes for (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinoacetamide?
The synthesis typically involves condensation of a thiazolidinone precursor with 4-ethoxybenzaldehyde under acidic or basic conditions. Key steps include:
- Formation of the benzylidene moiety via Knoevenagel condensation, catalyzed by piperidine or acetic acid .
- Coupling with morpholinoacetamide using chloroacetyl intermediates in dimethylformamide (DMF) .
- Purification via recrystallization (DMF/ethanol mixtures) or column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- 1H/13C NMR : To confirm the Z-configuration of the benzylidene group and morpholinoacetamide linkage .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
Q. What in vitro assays are recommended for preliminary biological screening?
Standard assays include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory potential : COX-2 inhibition studies .
- Antimicrobial testing : Broth microdilution for MIC determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Strategies include:
- Solvent optimization : Using DMF for improved solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min) .
- Catalyst screening : Testing bases like triethylamine or DBU for improved benzylidene formation .
- Real-time monitoring : TLC with ethyl acetate/hexane (3:7) to track intermediate formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological approaches include:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to minimize variability .
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
- Structural analogs : Compare activity with derivatives lacking the 4-ethoxy group to isolate substituent effects .
Q. What experimental design principles apply to in vivo pharmacological testing?
Key considerations:
- Dosing regimen : Acute vs. chronic administration (e.g., 10 mg/kg daily for 14 days in murine models) .
- Control groups : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., doxorubicin for anticancer studies) .
- Endpoint analysis : Histopathology and serum biomarkers (e.g., TNF-α for inflammation) .
Q. How can computational methods guide mechanistic studies of this compound?
Integrate:
- Molecular docking : Predict binding affinity to targets like PPAR-γ or EGFR using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-ethoxy vs. 4-methoxy) with bioactivity .
- ADMET prediction : Use SwissADME to assess permeability and cytochrome P450 interactions .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during storage or biological assays?
- Stability testing : HPLC monitoring under varying pH (4–9) and temperatures (4–37°C) .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the thioxothiazolidinone ring .
Q. How can researchers validate the Z-isomer configuration conclusively?
- NOESY NMR : Detect spatial proximity between the benzylidene proton and thiazolidinone carbonyl group .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
